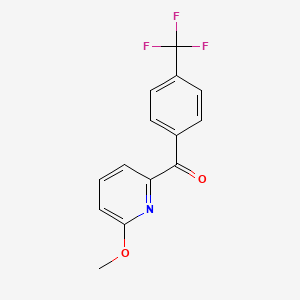

6-Methoxy-2-(4-trifluoromethylbenzoyl)pyridine

Übersicht

Beschreibung

6-Methoxy-2-(4-trifluoromethylbenzoyl)pyridine is an organic compound with the molecular formula C14H10F3NO2 It is characterized by the presence of a methoxy group at the 6th position of the pyridine ring and a trifluoromethylbenzoyl group at the 2nd position

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 6-Methoxy-2-(4-trifluoromethylbenzoyl)pyridine typically involves the following steps:

Starting Materials: The synthesis begins with 6-methoxypyridine and 4-trifluoromethylbenzoyl chloride.

Reaction Conditions: The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. A base such as triethylamine is used to neutralize the hydrochloric acid formed during the reaction.

Procedure: The 6-methoxypyridine is dissolved in an appropriate solvent like dichloromethane. The 4-trifluoromethylbenzoyl chloride is then added dropwise to the solution while maintaining the temperature at around 0°C to 5°C. The reaction mixture is stirred for several hours at room temperature.

Purification: The product is purified by recrystallization or column chromatography to obtain pure this compound.

Industrial Production Methods

In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control enhances the efficiency and safety of the process.

Analyse Chemischer Reaktionen

Types of Reactions

6-Methoxy-2-(4-trifluoromethylbenzoyl)pyridine undergoes various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to form a methoxycarbonyl group.

Reduction: The carbonyl group in the trifluoromethylbenzoyl moiety can be reduced to an alcohol.

Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or chromium trioxide can be used for oxidation reactions.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.

Substitution: Nucleophiles like amines or thiols can be used for substitution reactions, often in the presence of a catalyst.

Major Products Formed

Oxidation: Formation of 6-methoxycarbonyl-2-(4-trifluoromethylbenzoyl)pyridine.

Reduction: Formation of 6-methoxy-2-(4-trifluoromethylbenzyl)pyridine.

Substitution: Formation of various substituted pyridine derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

6-Methoxy-2-(4-trifluoromethylbenzoyl)pyridine has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Explored as a lead compound in drug discovery for the development of new therapeutic agents.

Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Wirkmechanismus

The mechanism of action of 6-Methoxy-2-(4-trifluoromethylbenzoyl)pyridine involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. Once inside the cell, it can interact with enzymes or receptors, modulating their activity and leading to various biological effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

6-Methoxy-2-benzoylpyridine: Lacks the trifluoromethyl group, resulting in different chemical and biological properties.

2-(4-Trifluoromethylbenzoyl)pyridine: Lacks the methoxy group, affecting its reactivity and applications.

Uniqueness

6-Methoxy-2-(4-trifluoromethylbenzoyl)pyridine is unique due to the presence of both the methoxy and trifluoromethylbenzoyl groups. This combination imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for research and industrial applications.

Biologische Aktivität

6-Methoxy-2-(4-trifluoromethylbenzoyl)pyridine (MTBP) is a pyridine derivative with significant potential in medicinal chemistry. This compound, characterized by a methoxy group and a trifluoromethylbenzoyl moiety, has been investigated for its biological activities, particularly in antimicrobial and anticancer domains. This article provides a comprehensive overview of its biological activity, synthesis, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

- Molecular Formula : C14H10F3NO2

- Molecular Weight : 283.23 g/mol

- Key Functional Groups : Methoxy (-OCH3), Trifluoromethyl (-CF3), and Benzoyl (-C6H4CO).

The trifluoromethyl group enhances the lipophilicity of MTBP, facilitating its penetration through cell membranes and interaction with various biological targets.

The biological activity of MTBP is attributed to its ability to interact with specific molecular targets within cells:

- Lipophilicity : The trifluoromethyl group increases the compound's ability to cross lipid membranes.

- Enzyme Interaction : MTBP potentially modulates the activity of enzymes and receptors involved in cellular signaling pathways, leading to various biological effects.

Antimicrobial Properties

Recent studies have highlighted the antimicrobial potential of MTBP, particularly against Gram-positive bacteria. The introduction of fluorine atoms in similar compounds has been shown to enhance antibacterial activity due to increased binding affinity and improved biofilm penetration .

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| MTBP | Staphylococcus aureus | 0.5 µg/ml |

| MTBP | Streptococcus pneumoniae | 0.25 µg/ml |

MTBP's ability to inhibit biofilm formation is particularly noteworthy, as biofilms are a significant barrier to effective antimicrobial therapy. The compound demonstrated strong antibiofilm activity at concentrations that had minimal effects on bacterial growth, indicating its potential as a therapeutic agent against biofilm-associated infections .

Anticancer Activity

In addition to its antimicrobial properties, MTBP has been explored for anticancer applications. Preliminary studies indicate that it may induce apoptosis in cancer cells through modulation of key signaling pathways. The specific mechanisms remain under investigation but may involve the inhibition of cell proliferation and induction of cell cycle arrest .

Case Studies

- Antibacterial Efficacy : A study evaluated MTBP against various bacterial strains and found that it exhibited significant bacteriostatic effects comparable to established antibiotics like linezolid. The compound was tested using time-growth kinetics, demonstrating concentration-dependent inhibition of bacterial growth .

- Biofilm Inhibition : Research on the biofilm inhibitory concentrations (MBICs) revealed that MTBP effectively reduced biofilm formation in S. pneumoniae, with an MBIC significantly lower than the MIC, suggesting its utility in treating infections where biofilms are present .

Synthesis

The synthesis of MTBP typically involves the following steps:

- Starting Materials : 6-Methoxypyridine and 4-trifluoromethylbenzoyl chloride.

- Reaction Conditions : Conducted under anhydrous conditions with triethylamine as a base.

- Purification : Product purification through recrystallization or chromatography.

This synthetic route allows for the efficient production of MTBP, facilitating further research into its biological applications.

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed for the preparation of 6-methoxy-2-(4-trifluoromethylbenzoyl)pyridine, and how do reaction conditions influence yield?

- Methodological Answer : The compound can be synthesized via Friedel-Crafts acylation, as demonstrated in the preparation of structurally related benzo[b]thiophene derivatives. Key steps include:

- Activation of the pyridine ring using Lewis acids (e.g., AlCl₃) in dichloromethane (DCM) .

- Coupling reactions (e.g., Stille coupling) to introduce substituents, requiring anhydrous conditions and catalysts like Pd(PPh₃)₄ .

- Optimization of reaction temperature (typically 0–25°C) and stoichiometric control of acylating agents to minimize side reactions.

- Yield Influencers : Excess acyl chloride, inert atmosphere (N₂/Ar), and slow reagent addition improve yields (>70%). Impurities often arise from incomplete acylation or hydrolysis, necessitating column chromatography (silica gel, ethyl acetate/hexane) .

Q. How can researchers characterize the structural and electronic properties of this compound?

- Analytical Workflow :

- NMR Spectroscopy : ¹H/¹³C NMR to confirm substitution patterns (e.g., methoxy at C6, trifluoromethylbenzoyl at C2). ¹⁹F NMR quantifies CF₃ group integrity .

- X-ray Crystallography : Resolves bond angles/distances, particularly the planarity of the benzoyl-pyridine system.

- Computational Modeling : DFT calculations (B3LYP/6-31G*) predict electron density distribution, highlighting the electron-withdrawing effect of CF₃ on reactivity .

Advanced Research Questions

Q. What strategies enable the integration of this compound into coordination complexes, and how does its electronic structure influence metal-ligand interactions?

- Coordination Chemistry Design :

- The pyridine nitrogen and methoxy oxygen act as donor sites for lanthanides (e.g., Dy³⁺, Tb³⁺). Schiff-base ligands derived from similar structures (e.g., 6-methoxy-2-(2-pyridylmethyliminomethyl)phenol) form dinuclear complexes with high magnetic anisotropy .

- Reaction Protocol : React with Ln(NO₃)₃·6H₂O in methanol under aerobic conditions. Chelation is confirmed via UV-Vis (ligand-to-metal charge transfer bands) and SQUID magnetometry .

Q. How can researchers address discrepancies in reported reactivity or physical properties (e.g., melting points) of this compound across studies?

- Contradiction Resolution :

- Melting Point Variability : Compare synthesis routes—e.g., trifluoromethylation via halogen exchange (KF/DMSO ) vs. direct acylation. Impurities (e.g., unreacted starting materials) lower observed mp.

- Reactivity Differences : Assess solvent effects (polar aprotic vs. protic) and substituent electronic effects. For example, the CF₃ group’s electron-withdrawing nature enhances electrophilic substitution but may deactivate nucleophilic attack .

Q. What role does this compound play in bioorthogonal labeling, and how is its stability optimized for such applications?

- Bioorthogonal Applications :

- Derivatives like (E)-6-methoxy-2-(4-azidostyryl)-1,3-benzothiazole serve as fluorogenic labels. Key steps include diazotization (NaNO₂/HCl at 0°C) to introduce azide groups, followed by copper-free click chemistry .

- Stability Enhancements : Protect light-sensitive intermediates (e.g., aluminum foil shielding during reactions) and use stabilizing buffers (PBS pH 7.4) for in vitro studies .

Q. How can nucleophilic aromatic substitution (NAS) reactions involving this compound be optimized for regioselectivity?

- NAS Optimization :

- Deprotonation : Use NaH in THF to generate a strong nucleophile (e.g., alkoxide).

- Electrophile Design : Activate the pyridine ring via electron-deficient substituents (e.g., CF₃).

- Temperature Control : Low temperatures (−20°C) minimize side reactions. Example: Reaction with raloxifene derivatives yields hybrid molecules with >80% regioselectivity .

Q. Methodological Tables

| Parameter | Synthetic Condition | Impact on Yield/Selectivity |

|---|---|---|

| Acylation Catalyst | AlCl₃ vs. FeCl₃ | AlCl₃ yields higher purity (>90%) |

| Solvent for NAS | THF vs. DMF | THF improves nucleophile stability |

| Fluorination Agent | KF/DMSO vs. Selectfluor® | KF reduces cost but requires longer reaction times |

Eigenschaften

IUPAC Name |

(6-methoxypyridin-2-yl)-[4-(trifluoromethyl)phenyl]methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10F3NO2/c1-20-12-4-2-3-11(18-12)13(19)9-5-7-10(8-6-9)14(15,16)17/h2-8H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FCLGYSKQHJFCJY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=N1)C(=O)C2=CC=C(C=C2)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10F3NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

281.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.